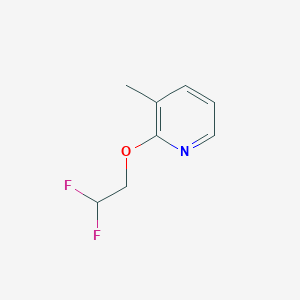![molecular formula C7H7Cl2FN2O2S B2749799 N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411310-98-8](/img/structure/B2749799.png)
N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride is a synthetic organic compound characterized by its unique chemical structure, which includes a dichloropyridine moiety and a sulfamoyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride typically involves multiple steps:
Starting Materials: The synthesis begins with 3,5-dichloropyridine, which is commercially available or can be synthesized through chlorination of pyridine.
Formation of Intermediate: The 3,5-dichloropyridine is reacted with formaldehyde and a secondary amine, such as N-methylamine, to form the intermediate N-[(3,5-dichloropyridin-2-yl)methyl]-N-methylamine.
Sulfamoylation: The intermediate is then treated with sulfuryl fluoride (SO2F2) under controlled conditions to introduce the sulfamoyl fluoride group, yielding the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfamoyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the dichloropyridine ring.
Hydrolysis: The sulfamoyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the sulfamoyl fluoride group.
Major Products
Substitution Products: Depending on the nucleophile used, products can include N-[(3,5-dichloropyridin-2-yl)methyl]-N-methylsulfonamides or other derivatives.
Hydrolysis Products: Hydrolysis yields N-[(3,5-dichloropyridin-2-yl)methyl]-N-methylsulfonamide.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an enzyme inhibitor. The sulfamoyl fluoride group can form covalent bonds with active site residues of enzymes, making it a useful tool for studying enzyme mechanisms and developing new pharmaceuticals.
Industry
In the industrial sector, this compound is explored for its potential use in the synthesis of agrochemicals and materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride involves its interaction with biological targets, primarily enzymes. The sulfamoyl fluoride group can react with nucleophilic residues in the enzyme’s active site, leading to covalent modification and inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfonamide: Similar structure but lacks the fluoride group, making it less reactive.
N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl chloride: Chloride instead of fluoride, which affects its reactivity and stability.
Uniqueness
N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride is unique due to the presence of the sulfamoyl fluoride group, which imparts high reactivity towards nucleophiles. This makes it particularly useful in applications requiring covalent modification of biological targets or the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
N-[(3,5-dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2FN2O2S/c1-12(15(10,13)14)4-7-6(9)2-5(8)3-11-7/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXJGAUQFQGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=N1)Cl)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyclobutyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2749721.png)

![16-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2749723.png)
![6-imino-11-methyl-5-(piperidine-1-carbonyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2749724.png)
![(E)-isopropyl 2-(2-cyano-3-(5-methylthiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2749725.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2749727.png)






![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,2-diphenylacetamide](/img/structure/B2749739.png)
